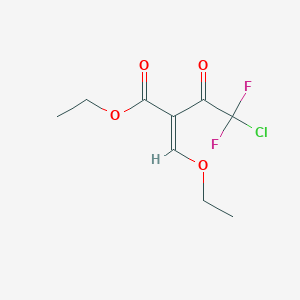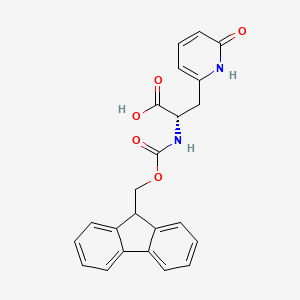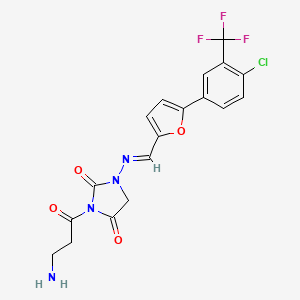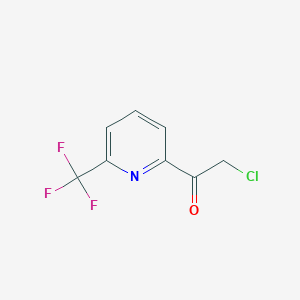
2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
2-chloro-1-[6-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c9-4-6(14)5-2-1-3-7(13-5)8(10,11)12/h1-3H,4H2 |
InChI Key |
XOJXGDWFKSZQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
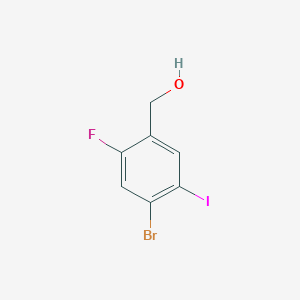
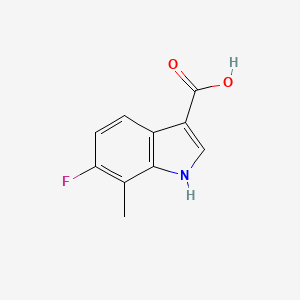
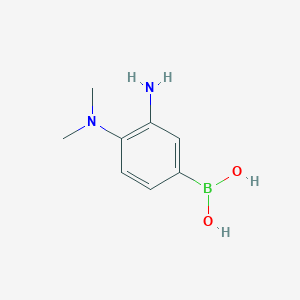
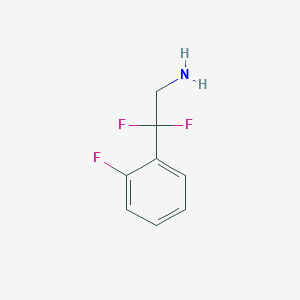
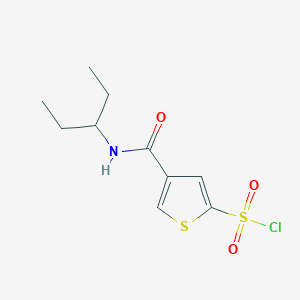
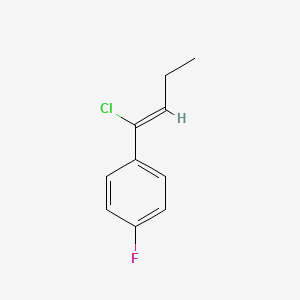
![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
